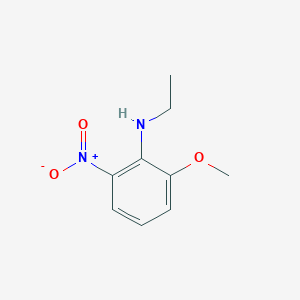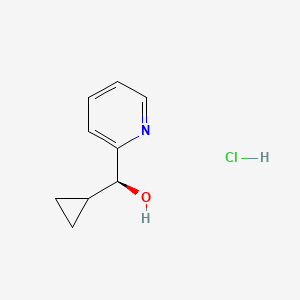
(S)-cyclopropyl(pyridin-2-yl)méthanol chlorhydrate
Vue d'ensemble
Description
Typically, a compound like “(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride” would be an organic molecule with a cyclopropyl group (a three-carbon ring), a pyridin-2-yl group (a six-membered ring with five carbon atoms and one nitrogen atom), and a methanol group (one carbon atom bonded to three hydrogen atoms and one hydroxyl group), all connected together. The “(S)” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each requiring specific reagents and conditions. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of a compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances under various conditions. The specific reactions would depend on the functional groups present in the molecule .Physical and Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the structure of the molecule .Applications De Recherche Scientifique
Activité antifibrotique
Ce composé a été étudié pour ses effets antifibrotiques potentiels. Des recherches indiquent que des dérivés de la pyridin-2-yl pyrimidine, qui partagent une structure de base avec le (S)-cyclopropyl(pyridin-2-yl)méthanol chlorhydrate, ont montré des résultats prometteurs contre la fibrose . Ces études impliquent l'évaluation des activités biologiques contre les cellules étoilées hépatiques, qui jouent un rôle crucial dans le développement de la fibrose hépatique.
Antagonisme du récepteur potentiel transitoire vanilloïde 3 (TRPV3)
Des dérivés du (pyridin-2-yl)méthanol ont été synthétisés et évalués pharmacologiquement en tant qu'antagonistes sélectifs du TRPV3 . Le TRPV3 est impliqué dans divers processus sensoriels, notamment l'inflammation et la perception de la douleur, ce qui fait de ces dérivés des candidats potentiels pour le traitement des troubles associés.
Synthèse de cétones aromatiques
Les dérivés du composé ont été utilisés dans la synthèse de cétones aromatiques par oxydation Csp3-H catalysée au cuivre . Ce processus est important dans la fabrication pharmaceutique, où les cétones aromatiques servent d'intermédiaires importants.
Intermédiaires pharmacologiques
La structure chimique du this compound suggère son utilisation comme intermédiaire dans la synthèse de divers composés pharmacologiquement actifs. Sa transformation en différents dérivés élargit son application dans la découverte et le développement de médicaments .
Exploration de l'activité biologique
Des composés dotés d'une structure de pyridin-2-yl ont été largement étudiés pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, antivirales et antitumorales . Cela fait du this compound un point de départ précieux pour le développement de nouveaux agents thérapeutiques.
Biologie chimique et chimie médicinale
Le composé est utilisé en biologie chimique et en chimie médicinale pour construire de nouvelles bibliothèques de composés hétérocycliques ayant des activités biologiques potentielles . Sa polyvalence dans les réactions chimiques en fait un élément clé dans la conception de nouvelles molécules ayant des fonctions biologiques souhaitées.
Mécanisme D'action
Target of Action
The primary target of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is the Transient Receptor Potential Vanilloid 3 (TRPV3) channels . These channels are part of the transient receptor potential (TRP) channel family and are known to be involved in the sensation of temperature and pain.
Mode of Action
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride interacts with its target, the TRPV3 channels, by acting as an antagonist . This means that it binds to these channels and inhibits their activity. The inhibition of TRPV3 channels can lead to a decrease in the influx of calcium ions into the cells .
Biochemical Pathways
The inhibition of TRPV3 channels by (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride affects the calcium signaling pathway. Calcium ions play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of TRPV3 channels can have significant downstream effects on these processes .
Result of Action
The molecular and cellular effects of the action of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride are primarily related to its inhibitory effect on TRPV3 channels. By inhibiting these channels, the compound can modulate the influx of calcium ions into the cells, thereby affecting various cellular processes .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with transient receptor potential vanilloid 3 (TRPV3) channels, inhibiting their activity This interaction is crucial for modulating calcium influx in cells, which can influence various cellular processes
Cellular Effects
The effects of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride on cells are diverse and depend on the cell type and experimental conditions. In HEK293 cells expressing human TRPV3 channels, this compound has been shown to inhibit calcium influx, thereby affecting cell signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism, potentially altering cell function. The compound’s impact on other cell types, such as neuronal or immune cells, remains to be explored in detail.
Molecular Mechanism
At the molecular level, (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride exerts its effects primarily through the inhibition of TRPV3 channels. This inhibition occurs via direct binding to the channel, preventing the influx of calcium ions . The reduction in intracellular calcium levels can subsequently affect various downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, the compound may interact with other molecular targets, such as enzymes or receptors, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride can change over time due to factors such as stability and degradation. Studies have shown that the compound retains its inhibitory activity on TRPV3 channels over extended periods, although its stability may be influenced by environmental conditions
Dosage Effects in Animal Models
The effects of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride in animal models vary with dosage. At lower doses, the compound effectively inhibits TRPV3 channels without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in calcium homeostasis and potential damage to tissues. Determining the optimal dosage for therapeutic applications requires careful consideration of these threshold effects and potential toxicities.
Metabolic Pathways
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the specific enzymes and cofactors involved in these pathways is essential for optimizing its use in biochemical research and therapeutic applications.
Transport and Distribution
Within cells and tissues, (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, influencing its overall activity and function. Studies on its transport and distribution are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with molecular targets and its overall biochemical effects
Propriétés
IUPAC Name |
(S)-cyclopropyl(pyridin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSZTMXNHLAQA-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC=N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B1446921.png)
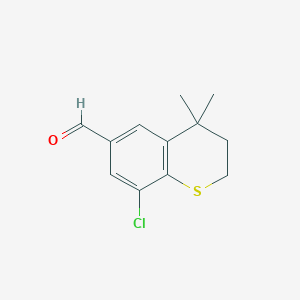
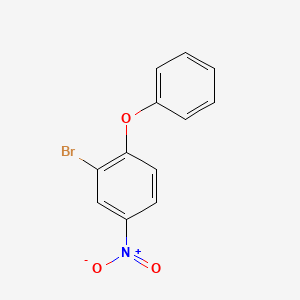

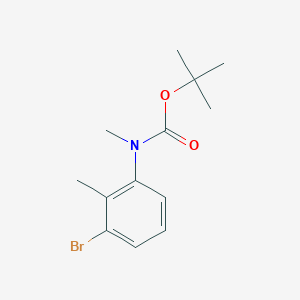
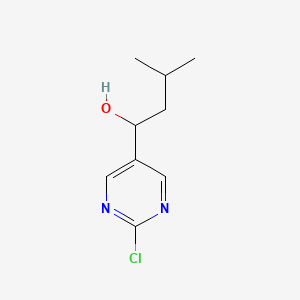
![tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B1446931.png)

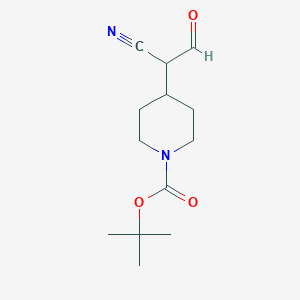
![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)
![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)
